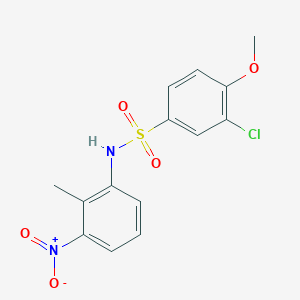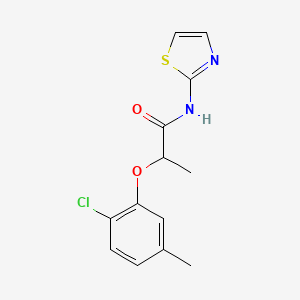![molecular formula C15H22N2OS B4629897 1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4629897.png)
1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine
Descripción general
Descripción
1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine is a compound that belongs to the piperazine class. Piperazines are a broad class of chemical compounds which have found applications in various fields including medicinal chemistry.
Synthesis Analysis
- Piperazine compounds have been synthesized through various methods, including condensation, oxidation, reductive amination, chlorination, and cyclization. For instance, a new compound of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine was synthesized using a sequence of these reactions (Teng Da-wei, 2013).
Molecular Structure Analysis
- Piperazine derivatives often adopt similar molecular conformations, as observed in the case of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. However, different intermolecular interactions can occur depending on the specific substituents (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
- Piperazines can undergo various chemical reactions depending on their functional groups. For example, the synthesis of 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones involves multiple steps including cyclization and substitution reactions (E. Palaska et al., 1993).
Physical Properties Analysis
- The physical properties of piperazine derivatives can be quite varied. For example, the crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine shows that the piperazine ring is in a chair conformation with a large discrepancy around the bond angles of the piperazine N atoms (S. Naveen et al., 2007).
Chemical Properties Analysis
- Piperazine derivatives exhibit a range of chemical properties including antimicrobial and antioxidant activities. For example, certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha, K. Mohana, 2011).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Piperazine derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds have also demonstrated effective biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in some cases (Mekky & Sanad, 2020). Similarly, another study synthesized new 1,2,4-triazole derivatives, showing good or moderate activities against test microorganisms, highlighting the antimicrobial potential of piperazine derivatives (Bektaş et al., 2010).
Antidepressant Activity
The compound Lu AA21004, a novel antidepressant, is a piperazine derivative whose metabolism was extensively studied to understand its transformation into various metabolites. This study provides insights into the metabolic pathways of such compounds, which can be crucial for their development as therapeutic agents (Hvenegaard et al., 2012).
Anti-Tubercular Agents
Research into ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives has yielded compounds with notable in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. This includes derivatives that demonstrated minimal toxicity against mouse macrophage cell lines, suggesting their potential as anti-tubercular agents (Naidu et al., 2016).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide compounds exhibit significant fluorescence quantum yields, making them suitable as pH probes. The fluorescence of these compounds can be quenched by photo-induced electron transfer (PET) processes, indicating their potential applications in sensing and imaging technologies (Gan et al., 2003).
Interaction with Biological Macromolecules
The binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have been investigated, showing that these compounds can induce structural changes in BSA. This interaction is critical for understanding the pharmacokinetic mechanisms of drugs containing piperazine derivatives and can help in the design of compounds with improved efficacy and safety profiles (Karthikeyan et al., 2015).
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-3-4-12-13(10-19-14(12)9-11)15(18)17-7-5-16(2)6-8-17/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPWWBSSTNTJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)
![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)
![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)
![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)